molecular formula C6H10N2 B2833438 3-Methylpyrrolidine-3-carbonitrile CAS No. 1206229-14-2

3-Methylpyrrolidine-3-carbonitrile

Cat. No.: B2833438
CAS No.: 1206229-14-2
M. Wt: 110.16
InChI Key: FVPYQTSLDMVWBM-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Ring Systems in Chemical and Biomedical Sciences

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in chemical and biomedical sciences. acs.orgnih.gov This scaffold is prevalent in a multitude of natural products, including alkaloids like nicotine (B1678760) and hygrine, and the amino acids proline and hydroxyproline. rsc.org Its significance is further underscored by its presence in numerous FDA-approved drugs, where it is a key structural component in medications for a wide array of conditions, such as hypertension, bacterial infections, and epilepsy. acs.org

The widespread use of the pyrrolidine scaffold in drug discovery can be attributed to its favorable physicochemical properties. tandfonline.com These include its inherent basicity, hydrophilicity, and a rigid, three-dimensional structure. tandfonline.com The non-planar, puckered nature of the saturated ring allows for a greater exploration of three-dimensional space, a phenomenon known as "pseudorotation," which is crucial for optimizing interactions with biological targets. nih.gov The sp³-hybridized carbon atoms of the pyrrolidine ring provide multiple stereogenic centers, allowing for the generation of structural diversity and fine-tuning of a molecule's stereochemistry to enhance its biological activity and selectivity. nih.gov Researchers often utilize the pyrrolidine framework as a versatile building block, modifying it through various synthetic strategies to develop novel compounds with potential therapeutic applications. nih.govsigmaaldrich.com

Unique Structural Features of 3-Methylpyrrolidine-3-carbonitrile for Research Exploration

This compound is a specific derivative of the pyrrolidine scaffold that presents a unique combination of structural features for research exploration. Its molecular formula is C₆H₁₀N₂, and it has a molecular weight of approximately 110.16 g/mol . cymitquimica.com

The most defining characteristic of this compound is the presence of a geminal substitution at the C3 position, bearing both a methyl group and a nitrile group. This arrangement creates a quaternary carbon center, which imparts distinct conformational constraints on the pyrrolidine ring. The presence of the methyl group at this position can influence the molecule's lipophilicity and steric interactions when incorporated into larger, biologically active molecules. acs.org

Furthermore, the nitrile functional group is highly versatile from a synthetic standpoint. It can serve as a precursor to a variety of other functional groups. For instance, the nitrile can be hydrolyzed to a carboxylic acid, yielding 3-methylpyrrolidine-3-carboxylic acid (also known as 3-methyl-β-proline). acs.org It can also be reduced to a primary amine or converted into a tetrazole ring, opening up numerous avenues for creating diverse libraries of compounds for screening. This synthetic accessibility makes this compound a valuable starting material for chemical synthesis.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₆H₁₀N₂ cymitquimica.com
Molecular Weight 110.16 g/mol cymitquimica.com
IUPAC Name This compound sigmaaldrich.com

Overview of Research Trajectories for this compound Derivatives

While direct research on this compound itself is not extensively documented in high-profile literature, its value as a synthetic intermediate points to several potential research trajectories. The commercial availability of its hydrochloride salt and N-substituted derivatives suggests its utility in the synthesis of more complex molecules. sigmaaldrich.comguidechem.combldpharm.com

A primary research avenue involves the use of this compound as a precursor for 3-methyl-β-proline and its derivatives. acs.orgusm.edu Research into 3-methyl-β-proline has shown its utility as an organocatalyst in asymmetric reactions. The introduction of the methyl group can enhance the catalyst's solubility in organic solvents compared to its parent compound, β-proline, which is an important consideration for industrial applications. acs.org

Moreover, the broader family of pyrrolidine carbonitrile derivatives has been explored in various therapeutic areas. For example, substituted 2-cyanopyrrolidines are investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. tandfonline.com Similarly, more complex pyrrolidine-3-carboxylic acid derivatives have been studied as endothelin receptor antagonists. acs.org These examples suggest that derivatives originating from this compound could be explored for a range of biological activities. The conversion of the nitrile group into other functionalities, such as amides, amines, or carboxylic acids, coupled with substitutions at the pyrrolidine nitrogen, provides a clear path for the development of novel compounds for screening in areas like oncology, and metabolic and infectious diseases. nih.govtandfonline.com

Table 2: Mentioned Compounds

Compound Name
This compound
3-methylpyrrolidine-3-carboxylic acid
3-methyl-β-proline
Nicotine
Hygrine
Proline
Hydroxyproline
β-proline
N-benzyl-3-methylpyrrolidine-3-carbonitrile

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-6(4-7)2-3-8-5-6/h8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPYQTSLDMVWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Methylpyrrolidine 3 Carbonitrile and Analogues

Multi-step Synthetic Routes

Multi-step synthesis provides a versatile platform for the construction of complex molecules like 3-Methylpyrrolidine-3-carbonitrile from simpler, readily available starting materials. These routes often involve a series of reactions to build the pyrrolidine (B122466) scaffold and subsequently introduce or modify functional groups.

Cyclization Approaches to Pyrrolidine Rings

The formation of the pyrrolidine ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to construct this five-membered nitrogen heterocycle. One common approach involves the intramolecular cyclization of a linear precursor containing both a nucleophilic amine and an electrophilic center. For instance, the cyclization of aminonitriles, where the amino group attacks an electrophilic carbon, can lead to the formation of the pyrrolidine ring with a nitrile substituent. The specific precursor for this compound would require a strategically placed methyl group and a leaving group to facilitate the ring closure.

Another powerful method for pyrrolidine synthesis is the [3+2] cycloaddition reaction. This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). Azomethine ylides are common 1,3-dipoles used for this purpose, reacting with alkenes to form the pyrrolidine ring in a single step. mdpi.com The strategic choice of substituents on both the azomethine ylide and the alkene can lead to the desired substitution pattern on the resulting pyrrolidine. For the synthesis of this compound, a suitably substituted alkene and azomethine ylide would be required to install the methyl and cyano groups at the C3 position.

Asymmetric Michael Addition Reactions for Pyrrolidine-3-carboxylic Acid Derivatives

Asymmetric Michael addition reactions are a cornerstone of stereoselective synthesis and can be adapted for the preparation of chiral pyrrolidine precursors. These reactions involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral catalyst to induce enantioselectivity. While not directly yielding a nitrile, this methodology is crucial for establishing the stereochemistry at the C3 position of the pyrrolidine ring, which can then be further functionalized.

For instance, the organocatalytic enantioselective Michael addition of nucleophiles to α,β-unsaturated esters or ketones can generate intermediates that, upon subsequent cyclization and functional group manipulation, afford chiral pyrrolidine-3-carboxylic acid derivatives. These derivatives are valuable precursors that can be converted to the corresponding nitriles. The development of chiral catalysts, such as proline derivatives and their analogs, has enabled high levels of stereocontrol in these transformations.

A notable example involves the asymmetric cascade aza-Michael/Michael addition reaction between nitroalkenes and tosylaminomethyl enones or enoates, catalyzed by a bifunctional squaramide. This method provides access to highly functionalized chiral trisubstituted pyrrolidines with good yields and excellent enantioselectivities. libretexts.org

Reactant 1Reactant 2CatalystProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
NitroalkeneTosylaminomethyl enoneSquaramideChiral trisubstituted pyrrolidineup to 99up to 91:9>99

This table illustrates the effectiveness of squaramide catalysts in achieving high stereoselectivity in the synthesis of substituted pyrrolidines.

SN2 Reactions in Pyrrolidine Ring Formation

The intramolecular nucleophilic substitution (SN2) reaction is a fundamental and widely used method for the formation of cyclic compounds, including pyrrolidines. This approach typically involves an amine nucleophile attacking an alkyl halide or sulfonate ester within the same molecule, leading to ring closure.

In the context of this compound synthesis, a suitable acyclic precursor would possess an amino group and a carbon chain with a leaving group at the γ-position relative to the nitrogen. The presence of a methyl and a cyano group at the α-position relative to the amine would lead to the desired 3,3-disubstituted pyrrolidine upon cyclization. The stereochemistry of the final product can be controlled by using an enantiomerically pure starting material. The efficiency of the cyclization is influenced by factors such as the nature of the leaving group, the reaction conditions (solvent, temperature, and base), and the steric hindrance around the reacting centers.

Functional Group Transformations (e.g., Nitrile Reductions, Carboxylic Acid Conversions)

Once the substituted pyrrolidine ring is constructed, functional group transformations are often necessary to arrive at the final target molecule. For analogues of this compound, two key transformations are of particular importance: the reduction of the nitrile group and the conversion of a carboxylic acid to a nitrile.

The reduction of the nitrile group in this compound would yield the corresponding aminomethyl derivative, 3-methyl-3-(aminomethyl)pyrrolidine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like Raney nickel or platinum oxide, or chemical reduction with reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H). libretexts.org The choice of reducing agent can sometimes influence the selectivity and the reaction conditions required.

Conversely, if a synthetic route leads to a pyrrolidine-3-carboxylic acid derivative, this can be converted into the corresponding nitrile. This transformation is typically a two-step process involving the conversion of the carboxylic acid to a primary amide, followed by dehydration. Reagents such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or cyanuric chloride can be used for the dehydration of the amide to the nitrile.

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound requires stereoselective methods that can control the configuration of the chiral center at the C3 position.

Enantioselective Approaches in Pyrrolidine Derivative Synthesis

Enantioselective synthesis of pyrrolidine derivatives can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool.

Catalytic asymmetric synthesis is a highly efficient approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. As mentioned earlier, asymmetric Michael additions are a prime example of this strategy. rsc.org Similarly, catalytic asymmetric [3+2] cycloaddition reactions using chiral metal complexes or organocatalysts can provide direct access to enantiomerically enriched pyrrolidines. rsc.org

The use of chiral auxiliaries involves covalently attaching a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Diastereoselective Control in Synthetic Pathways

Achieving a high degree of diastereoselectivity is a critical aspect of synthesizing complex molecules like 3-alkyl-3-cyanopyrrolidines. The spatial arrangement of substituents on the pyrrolidine ring can significantly influence the biological activity of the molecule. Various strategies have been developed to control the diastereochemical outcome of reactions that form the pyrrolidine core.

One common approach involves the use of nitrone cycloadditions. For instance, a diastereoselective pyrrolidine synthesis can be achieved through a homo [3+2] dipolar cycloaddition between a nitrone and a cyclopropane. This methodology has been successfully applied to the synthesis of the tetracyclic core of complex natural products like nakadomarin A, demonstrating its utility in constructing intricate molecular architectures with defined stereochemistry nih.gov.

Another powerful method for diastereoselective synthesis is the heterogeneous catalytic hydrogenation of highly substituted pyrroles. This process can lead to the formation of functionalized pyrrolidines with up to four new stereocenters with excellent diastereoselectivity. The reaction is believed to proceed through a two-step hydrogenation sequence, where the initial reduction of a C=X bond establishes a stereocenter that directs the subsequent reduction of the pyrrole (B145914) ring researchgate.net.

Furthermore, three-component tandem 1,4-conjugate addition-cyclization reactions of diazoacetophenones with anilines and unsaturated ketoesters provide an efficient route to multisubstituted pyrrolidines with high diastereoselectivity researchgate.net. The development of novel annulating reagents has also enabled the synthesis of chiral pyrrolidine derivatives with high levels of diastereoselectivity, often yielding crystalline products which facilitates purification researchgate.net.

Research has also demonstrated the diastereoselective synthesis of 3-alkylindoloquinolizine derivatives starting from enantiopure 3-alkylpiperidines. This involves a regiospecific and diastereoselective oxidative cyclization, highlighting how stereocontrol can be maintained and transferred through multi-step synthetic sequences researchgate.netresearchgate.net.

The following table summarizes some of the methodologies employed for the diastereoselective synthesis of pyrrolidine analogues.

MethodologyKey FeaturesDiastereomeric Ratio (d.r.)Reference
Nitrone/Cyclopropane CycloadditionForms complex tetracyclic cores.High nih.gov
Catalytic Hydrogenation of PyrrolesCan create up to four stereocenters.High researchgate.net
Three-Component Tandem ReactionEfficient access to multisubstituted pyrrolidines.High researchgate.net
Novel Annulating ReagentsProduces crystalline products with high diastereoselectivity.>95:5 researchgate.net
Regiospecific Oxidative CyclizationSynthesis of 3-alkylindoloquinolizine derivatives.High researchgate.netresearchgate.net

Chiral Catalyst Applications for Stereocontrol

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds. For the synthesis of chiral pyrrolidines, a variety of catalytic systems have been developed to control the stereochemical outcome.

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a notable example. This reaction, facilitated by novel phosphoramidite (B1245037) ligands, allows for the enantioselective synthesis of pyrrolidines with high regio-, diastereo-, and enantioselectivity organic-chemistry.org. The choice of ligand is crucial in achieving the desired stereocontrol.

Organocatalysis has also emerged as a powerful tool for the asymmetric construction of substituted chiral pyrrolidines mdpi.com. Chiral pyrrolidine-based organocatalysts, often derived from proline, are effective in promoting various transformations in an enantioselective manner. For instance, L-proline functionalized manganese ferrite (B1171679) nanorods have been used as a heterogeneous catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. This approach offers high yields, excellent diastereoselectivity, and the advantage of easy catalyst recovery and reuse rsc.org.

The development of chiral catalysts extends to addressing the challenges of creating sterically congested stereocenters. For example, a highly efficient SnCl4-catalyzed nucleophilic isocyanation of cyclopropyl (B3062369) ethers has been developed for the synthesis of tertiary alkyl isonitriles. This reaction proceeds with a complete inversion of configuration at the quaternary carbon stereocenter, providing access to challenging tertiary alkyl isonitriles with high diastereopurity nih.gov. While not directly a pyrrolidine synthesis, this demonstrates the power of catalysis in controlling stereochemistry at highly substituted centers, a principle applicable to the synthesis of compounds like 3-methyl-3-cyanopyrrolidine.

The table below provides examples of chiral catalysts and their applications in the synthesis of pyrrolidine analogues.

Catalyst SystemReaction TypeKey AdvantageReference
Palladium with Phosphoramidite Ligands[3+2] CycloadditionHigh enantioselectivity organic-chemistry.org
L-proline Functionalized NanorodsThree-component reactionHigh yield, catalyst recyclability rsc.org
SnCl4Nucleophilic IsocyanationStereoinvertive substitution at quaternary centers nih.gov

Optimization of Synthetic Efficiency and Sustainability

Development of Cost-Effective and Efficient Reaction Pathways

The development of cost-effective and efficient synthetic routes is crucial for the practical application of chemical compounds in various fields. Transition-metal catalysis, particularly with palladium, has been instrumental in creating efficient pathways to complex molecules . For instance, palladium-catalyzed cross-coupling reactions are widely used for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of diverse chemical scaffolds .

Late-stage modification of complex molecules is another strategy to improve synthetic efficiency. A facile tryptophan-specific late-stage peptide modification based on photocatalytic indole-to-quinazoline editing demonstrates how complex structures can be altered in a cost-effective manner acs.org. This principle of modifying existing scaffolds can be applied to pyrrolidine synthesis to avoid lengthy de novo constructions.

Green Chemistry Principles in Pyrrolidine Synthesis

The integration of green chemistry principles into synthetic methodologies is of growing importance to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Microwave-assisted organic synthesis (MAOS) is one such green approach that has been applied to the synthesis of pyrrolidines. This technique can increase synthetic efficiency and aligns with the principles of green chemistry nih.gov. The use of heterogeneous catalysts, such as the previously mentioned L-proline functionalized manganese ferrite nanorods, also contributes to greener synthesis by allowing for easy separation and recycling of the catalyst, reducing waste rsc.org.

Novel Synthetic Methodologies for Pyrrolidine Core Scaffolds

The pyrrolidine scaffold is a common motif in a vast number of biologically active compounds, driving continuous research into novel synthetic methodologies for its construction nih.gov.

A classical and extensively studied method for preparing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. This reaction typically involves an azomethine ylide as the 1,3-dipole and an olefin as the dipolarophile, with the choice of reactants influencing the regio- and stereoselectivity of the reaction nih.gov.

More recent innovations include palladium-catalyzed hydroarylation processes that provide access to 3-aryl pyrrolidines. These methods can deliver drug-like molecules in a single step from readily available precursors, offering a significant advantage over multi-step ring-construction approaches nih.gov.

Furthermore, novel routes to functionalized pyrrolidines continue to be developed. For example, new synthetic pathways to 3-substituted-4-oxo-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid ethyl ester derivatives have been explored, showcasing the ongoing efforts to create diverse pyrrolidine-based structures researchgate.net. The synthesis of pyrrolidine derivatives from other cyclic precursors, such as the conversion of oxazines to pyrrolidines via ozonolysis and intramolecular cyclization, also represents an important strategy for accessing this valuable heterocyclic core mdpi.com.

Advanced Research in Catalytic Applications of 3 Methylpyrrolidine 3 Carbonitrile Derivatives

Organocatalysis with Pyrrolidine-Based Structures

The five-membered secondary amine structure of pyrrolidine (B122466) is a cornerstone of aminocatalysis, primarily through its ability to form enamine and iminium ion intermediates. rsc.org Modifications to the pyrrolidine ring, especially with substituents that can fine-tune its steric and electronic nature, have led to the development of highly effective and selective organocatalysts. nih.govmdpi.com

Asymmetric organocatalysis has emerged as the third pillar of enantioselective catalysis, alongside metal- and biocatalysis, with substituted pyrrolidines playing a pivotal role. beilstein-journals.org The strategic placement of substituents on the pyrrolidine ring is crucial for inducing high levels of stereocontrol. Catalysts derived from proline, a natural amino acid featuring a pyrrolidine ring, marked the genesis of modern organocatalysis. nih.govmdpi.com However, research has since expanded to a vast number of synthetic pyrrolidine derivatives designed to overcome the limitations of early catalysts, such as poor solubility. mdpi.com

The development of highly substituted pyrrolidines bearing a stereogenic quaternary center, such as those related to 3-methylpyrrolidine-3-carbonitrile, is a key area of research. rsc.org These catalysts create a well-defined chiral environment around the reactive center, enabling high enantio- and diastereoselectivities in various asymmetric transformations. The ability to modulate the catalyst's structure allows for fine-tuning of its activity and selectivity for specific reactions. beilstein-journals.org

Pyrrolidine-based organocatalysts are exceptionally effective in promoting asymmetric Michael addition reactions, a fundamental carbon-carbon bond-forming reaction. researchgate.netacs.org These catalysts activate carbonyl compounds by forming nucleophilic enamine intermediates, which then add to Michael acceptors like nitroolefins. beilstein-journals.orgresearchgate.net

The design of bifunctional catalysts, incorporating both a pyrrolidine moiety for enamine formation and a hydrogen-bond donor group (like thiourea, squaramide, or a carboxylic acid), has proven to be a particularly successful strategy. researchgate.netthieme-connect.com These catalysts can achieve excellent enantioselectivity (up to 99% ee) and diastereoselectivity (up to 98:2 dr) in the addition of ketones and aldehydes to nitroolefins. researchgate.netacs.org The substituent at the C3 position, as in a this compound derivative, would play a critical role in the stereochemical outcome by influencing the conformation of the enamine intermediate and directing the approach of the electrophile through steric hindrance. rsc.org

Research has demonstrated that even small changes to the catalyst structure, such as the nature of the substituent on the pyrrolidine ring, can significantly impact the reaction's efficiency and stereoselectivity. beilstein-journals.org For instance, new pyrrolidine-based organocatalysts with bulky substituents have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.orgresearchgate.net

Table 1: Performance of Pyrrolidine-Based Catalysts in Michael Addition Reactions. rsc.orgresearchgate.netacs.orgthieme-connect.com

The catalytic prowess of substituted pyrrolidines extends to aldol (B89426) and Mannich-type reactions, which are crucial for constructing complex molecular architectures containing β-hydroxy ketones and β-amino carbonyl compounds, respectively. rsc.orgnih.gov Proline itself was famously used in the first organocatalytic intramolecular aldol reaction, the Hajos-Parrish-Eder-Sauer-Wiechert reaction. nih.govmdpi.com

Modern research focuses on developing more sophisticated pyrrolidine-based catalysts to improve upon the performance of proline. For example, 5-(pyrrolidin-2-yl)tetrazole, where the carboxylic acid of proline is replaced by a tetrazole ring, has been shown to be an effective catalyst for aldol and Mannich reactions, sometimes requiring lower catalyst loading. nih.gov This highlights the importance of the acidic co-catalyst site and suggests that a nitrile group, as in this compound, could be hydrolyzed in situ or modified to act as a directing group.

Interestingly, the position of the acidic group on the pyrrolidine ring can dramatically alter the stereochemical outcome. Moving a carboxylic acid group from the C2 position (as in proline) to the C3 position leads to a complete switch in diastereoselectivity in the Mannich reaction, favoring the anti-adduct instead of the syn-adduct. acs.orgresearchgate.net This demonstrates the profound influence that substituents at the C3-position have on organizing the transition state and dictating the final product's stereochemistry. acs.org

Catalyst Design and Structural Modification for Enhanced Activity

The rational design of organocatalysts is paramount for achieving high performance. For pyrrolidine-based catalysts, this involves the strategic modification of the ring to optimize its steric and electronic properties and to improve practical aspects like solubility.

The catalytic performance of pyrrolidine derivatives is a delicate balance of steric and electronic effects. researchgate.net The stereochemistry of the final product is often determined by a combination of steric shielding and electronic interactions within the transition state. rsc.org

Steric Effects: Bulky substituents on the pyrrolidine ring can create a sterically demanding environment. beilstein-journals.org This steric hindrance plays a crucial role in controlling the geometry of the enamine intermediate (E vs. Z) and dictating the facial selectivity of the electrophile's attack. rsc.org For example, methyl substitution at the α-position to the nitrogen can impose conformational restrictions that enhance enantioselectivity in certain reactions. nih.gov A methyl group at the C3 position, adjacent to the carbonitrile, would similarly create a defined chiral pocket, influencing the approach of substrates.

Electronic Effects: The electronic properties of the substituents are equally important. Electron-withdrawing or -donating groups can modulate the nucleophilicity of the pyrrolidine nitrogen and the stability of the charged intermediates (enamines and iminium ions). diva-portal.org Furthermore, hydrogen-bond donating groups, often incorporated into bifunctional catalysts, are critical for activating the electrophile and organizing the transition state assembly. rsc.orgnih.gov The nitrile group in this compound is strongly electron-withdrawing, which would influence the electronic character of the pyrrolidine ring.

Computational studies have helped to identify that the cyclic secondary amine structure of pyrrolidine offers a combination of high nucleophilicity with minimal steric constraints, contributing to its high performance. researchgate.netmdpi.com

A significant challenge with early organocatalysts like proline is their poor solubility in common organic solvents, often necessitating high catalyst loadings. mdpi.comusm.edu A primary strategy to overcome this is the modification of the catalyst's structure to enhance its solubility.

Replacing the polar carboxylic acid group of proline with less polar, non-protic functional groups is a common and effective approach. researchgate.net The introduction of a carbonitrile group at the C3 position, as in this compound, would significantly increase the molecule's lipophilicity compared to its carboxylic acid analogue, (R)-3-Methylpyrrolidine-3-Carboxylic Acid. usm.edu This enhanced solubility in nonpolar organic solvents allows for greater flexibility in optimizing reaction conditions and can lead to processes with lower catalyst loadings. acs.org For instance, a proline-based catalyst where the -COOH group was replaced with a bioisosteric oxadiazolone ring showed excellent solubility and catalytic activity. researchgate.net

Other strategies include:

Ionic Tagging: Attaching an ionic group to the pyrrolidine ring can increase solubility in specific solvent systems and can also improve catalyst activity through stabilizing electrostatic effects. mdpi.com

Solvent Choice: The careful selection of the reaction solvent is crucial. Solvents can influence catalyst activity by affecting reagent solubility, stabilizing transition states, or in some cases, even reversibly reacting with the catalyst or substrates to alter the reaction pathway. rsc.org The addition of water, for example, can sometimes improve solubility and performance. d-nb.info

Immobilization: Anchoring the pyrrolidine catalyst to a solid support, such as a polymer resin, facilitates catalyst recovery and recycling, contributing to more sustainable chemical processes. researchgate.netmdpi.com Attaching the pyrrolidine moiety through the C3 position is a viable strategy that can improve accessibility to the catalytic center. csic.es


Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and reactivity of molecules. For derivatives of pyrrolidine (B122466), these methods offer a window into their chemical tendencies.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules and to map out the pathways of chemical reactions. mdpi.comnih.gov DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and predict properties such as electronic transitions and binding affinities. researchgate.net For heterocyclic systems similar to 3-Methylpyrrolidine-3-carbonitrile, DFT has been instrumental in studying reaction mechanisms, such as 1,3-dipolar cycloadditions, by calculating the energy profiles of different potential pathways. mdpi.compku.edu.cn These calculations help identify the most likely mechanism by comparing the activation energies of concerted versus stepwise pathways. pku.edu.cn

The electronic properties derived from DFT, such as the distribution of electron density, can highlight regions of the molecule that are susceptible to nucleophilic or electrophilic attack. scribd.com This information is crucial for understanding how the molecule will interact with other reagents.

Molecular orbital theory is a cornerstone of predicting chemical reactivity. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.comdergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. dergipark.org.tr A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net For organic molecules, these energy gaps can be calculated using DFT methods to provide insight into their chemical behavior. dergipark.org.tr For instance, in a study of flutriafol (B1673497) and its analogue, DFT calculations revealed how isosteric replacement affected the HOMO-LUMO gap, thereby altering the molecule's reactivity profile. dergipark.org.tr

Below is an illustrative table of quantum chemical reactivity descriptors calculated from HOMO and LUMO energies for two example compounds, demonstrating how these values are used to predict reactivity.

DescriptorFormulaCompound 1Compound 2
EHOMO (eV) --6.999-7.146
ELUMO (eV) --1.214-1.249
Energy Gap (ΔE) ELUMO - EHOMO5.7855.897
Ionization Potential (I) -EHOMO6.9997.146
Electron Affinity (A) -ELUMO1.2141.249
Electronegativity (χ) (I + A) / 24.1064.197
Hardness (η) (I - A) / 22.8922.948
Softness (S) 1 / 2η0.1730.170
Electrophilicity Index (ω) χ² / 2η2.9152.986
This table is based on data for flutriafol (Compound 1) and its trifluorinated analogue (Compound 2) and is intended to be illustrative of the application of HOMO-LUMO analysis. dergipark.org.tr

Conformational Analysis and Stereochemical Impact

The three-dimensional structure of this compound is not static. Its conformational flexibility, particularly of the five-membered pyrrolidine ring, has significant stereochemical consequences.

The methyl group at the C3 position of this compound introduces significant steric bulk. This steric hindrance influences the conformational equilibrium of the pyrrolidine ring. researchgate.net The methyl group may favor an orientation (pseudo-axial or pseudo-equatorial) that minimizes steric clashes with other atoms or substituents on the ring. This preference can dictate the dominant conformation of the molecule. researchgate.net In substituted N-methyl-2-pyrrolidinones, for example, calculations have shown that the preference for a pseudo-axial conformer can increase with the size of the substituent due to steric and electronic effects. researchgate.net These steric interactions are critical in determining how the molecule can approach and bind to other molecules, influencing reaction outcomes and biological interactions.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides indispensable tools for tracing the step-by-step pathway of a chemical reaction. By modeling the transition states and intermediates, researchers can gain a detailed understanding of reaction kinetics and thermodynamics. nih.gov For reactions involving pyrrolidine derivatives, such as cycloadditions, computational studies can determine whether the reaction proceeds through a concerted or a stepwise mechanism by calculating the energy barriers for each proposed route. mdpi.comekb.eg These theoretical investigations can also explain the regioselectivity and stereoselectivity observed in experiments by identifying the lowest energy pathways, thus guiding the synthesis of complex molecules. mdpi.com

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict how a ligand, such as a small molecule, might interact with a protein's binding site. However, no molecular docking studies have been published that specifically investigate this compound.

Ligand-Protein Interaction Profiling for Pyrrolidine Derivatives

Ligand-protein interaction profiling involves identifying and characterizing the non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and ionic bonds) between a ligand and its target protein. This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective drugs. Although this type of analysis has been performed for a variety of pyrrolidine-containing compounds, no such profiles are available for this compound.

Computational Validation of Structure-Activity Relationship Hypotheses

Computational methods are often employed to validate hypotheses about the relationship between a molecule's structure and its biological activity (SAR). These studies can help to explain experimental observations and guide the design of new compounds with improved properties. The lack of experimental biological data for this compound means that no SAR hypotheses have been proposed or computationally validated for this compound.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Methylpyrrolidine-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In a typical analysis, ¹H NMR and ¹³C NMR spectra are recorded. rsc.org For instance, in the ¹H NMR spectrum, the chemical shifts, multiplicity, and integration of the signals correspond to the different types of protons in the molecule. The methyl group protons would appear as a singlet, while the methylene (B1212753) protons of the pyrrolidine (B122466) ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. rsc.orgmdpi.com The chemical shifts in both ¹H and ¹³C NMR are reported in parts per million (ppm) relative to a standard reference. rsc.org

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound. uni.lu The monoisotopic mass of the compound is calculated to be 110.0844 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org The fragmentation pattern observed in the mass spectrum provides further structural confirmation by showing characteristic losses of fragments from the parent ion. Predicted collision cross-section (CCS) values for different adducts of the molecule can also be calculated, which provides information about the ion's shape in the gas phase. uni.lu

Predicted Collision Cross Section (CCS) Values

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 111.09168 121.8
[M+Na]⁺ 133.07362 131.2
[M-H]⁻ 109.07712 122.6
[M+NH₄]⁺ 128.11822 143.8
[M+K]⁺ 149.04756 128.2

This table displays the predicted collision cross-section values for various adducts of this compound, offering insights into their gas-phase conformations. uni.lu

Chromatographic Purity and Enantiomeric Excess Determination (e.g., HPLC, GC, IC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating and quantifying its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. For chiral compounds like this compound, chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.). ic.ac.uku-tokyo.ac.jp This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chiralpedia.comsigmaaldrich.com The choice of the chiral column and the mobile phase is crucial for achieving good separation. u-tokyo.ac.jpshimadzu.com Alternatively, the analyte can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

Gas Chromatography (GC) is another powerful technique for purity analysis and, when coupled with a chiral stationary phase, for the determination of enantiomeric excess. ic.ac.uknih.gov GC requires the analyte to be volatile and thermally stable. ic.ac.uk Similar to HPLC, the separation is based on the differential interaction of the enantiomers with the chiral stationary phase. nih.gov GC can be highly sensitive, requiring only a small sample size. ic.ac.uk

The determination of enantiomeric excess is a critical aspect of asymmetric synthesis, and both HPLC and GC are widely used for this purpose. ic.ac.uk The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Crystallographic Analysis for Absolute Configuration Determination (e.g., X-ray Crystallography)

X-ray Crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data allows for the calculation of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov

Future Research Directions and Translational Potential

Emerging Synthetic Routes and Methodologies for Pyrrolidine-3-carbonitrile

The development of concise and atom-economical synthetic routes to highly substituted pyrrolidines is a significant area of research. Traditional methods often require multiple steps starting from chiral precursors like 4-hydroxy-proline. rsc.org However, emerging strategies are focused on more direct and efficient approaches.

One promising direction is the use of organocatalytic enantioselective Michael addition reactions. For instance, researchers have developed a method to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids by reacting 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. rsc.orgrsc.org This approach, using chiral amine catalysts, allows for the direct creation of highly enantiomerically enriched pyrrolidine (B122466) structures in as few as two steps from readily available starting materials. rsc.org

Another advanced strategy involves the asymmetric phase-transfer-catalyzed alkylation to establish an all-carbon quaternary stereocenter, a key feature in compounds like 3-Methylpyrrolidine-3-carbonitrile. A synthesis for the related 3-methyl-β-proline was developed using this method to alkylate a cyanopropanoate. acs.org The resulting product was then converted through a multi-step sequence involving chemoselective nitrile reduction with subsequent ring closure, conversion to a thiolactam, and further reduction and protection steps. acs.org

Furthermore, C(sp³)–H activation has emerged as a powerful tool for the functionalization of pyrrolidine rings. nih.gov This methodology allows for the direct arylation of the pyrrolidine scaffold, bypassing the need for pre-functionalized starting materials. nih.govnih.gov In one study, this strategy was employed for the stereoselective synthesis of complex proline analogs, demonstrating its efficiency and potential for creating diverse libraries of pyrrolidine-based compounds. nih.gov Such late-stage functionalization techniques are invaluable for streamlining the synthesis of complex molecules.

Advanced Catalytic Applications and Design Principles for Pyrrolidine-Based Organocatalysts

The field of asymmetric organocatalysis has been significantly influenced by catalysts derived from the pyrrolidine scaffold, beginning with the seminal work on proline. mdpi.comnih.gov Modern research focuses on designing novel pyrrolidine-based organocatalysts with enhanced activity, selectivity, and broader substrate scope. nih.govbenthamdirect.com

A key design principle is the strategic placement of substituents on the pyrrolidine ring to modulate the catalyst's properties. For example, the synthesis and study of 3-methyl-β-proline as a catalyst in Mannich-type reactions revealed that the methyl group at the 3-position increased the catalyst's solubility in non-polar organic solvents. acs.org This enhanced solubility provided greater flexibility during reaction optimization and, in several cases, led to improved yields and enantioselectivities compared to the unsubstituted β-proline catalyst. acs.org

The development of diarylprolinol silyl (B83357) ethers marked a major breakthrough in the asymmetric functionalization of aldehydes and ketones. nih.govmdpi.com These catalysts operate through an enamine-based activation mechanism, and their design has been continuously refined. Current research explores the synthesis of novel chiral pyrrolidine-based organocatalysts, including prolinamides and peptide-based structures, to fine-tune the steric and electronic environment of the catalytic site. mdpi.com For instance, tripeptide-like catalysts have been successfully employed in asymmetric aldol (B89426) reactions. mdpi.com

Computational studies play a crucial role in the rational design of these advanced catalysts. acs.org Molecular orbital calculations can help predict the transition states of catalyzed reactions, suggesting how modifications to the catalyst structure, such as the distance between a secondary amine and a hydrogen bond donor, can influence enantioselectivity. acs.orgmdpi.com This synergy between computational prediction and experimental synthesis accelerates the development of next-generation organocatalysts.

Innovation in Medicinal Chemistry and Rational Drug Design

The pyrrolidine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds and its favorable physicochemical properties. nih.govresearchgate.net Its three-dimensional nature is a significant advantage in modern drug discovery, which aims to move away from flat, aromatic structures to better explore the complexities of biological targets. nih.gov The this compound core combines this 3D scaffold with a nitrile group, a versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functionalities.

The design of novel therapeutics often involves the incorporation of the pyrrolidine ring to achieve high affinity and selectivity for a specific biological target. The stereochemistry of the substituents on the ring is often critical for defining the biological profile of a drug candidate, as different stereoisomers can exhibit distinct binding modes to target proteins. nih.gov Research into pyrrolidine derivatives has yielded compounds with a wide range of potential therapeutic applications, from central nervous system disorders to infectious diseases and cancer. nih.govmdpi.com

Innovations in this area include the development of macrocyclic compounds where the pyrrolidine ring is part of a larger structure, designed to improve properties like affinity, selectivity, and metabolic stability. mdpi.com Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the pyrrolidine core and its substituents to optimize biological activity. nih.govacs.org For example, modifying the side chain of a pyrrolidine-3-carboxylic acid scaffold from an acetamide (B32628) to a sulfonamide was shown to switch the compound's selectivity profile in endothelin receptor antagonists. acs.org

Below is a table summarizing key research findings on pyrrolidine derivatives in medicinal chemistry:

Compound Class/DerivativeBiological Target/ApplicationKey Research Findings
Pyrrolidine-3-carboxylic Acid Derivatives Endothelin (ETA/ETB) Receptor AntagonistsReplacing an N,N-dialkylacetamide side chain with an N,S-dialkylsulfonamidoethyl group converted a highly ETA-selective antagonist into a potent mixed antagonist with sub-nanomolar affinity for both receptor subtypes. acs.org
(2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Ionotropic Glutamate Receptors (iGluRs)SAR studies led to selective NMDA receptor antagonists with high potency (IC50 as low as 200 nM) and a preference for GluN1/GluN2A over other NMDA receptor subtypes. nih.gov
Macrocyclic Pyrimidine Derivatives Kinase Inhibitors (e.g., CDK2, JAK2, FLT3)A macrocyclic inhibitor incorporating a (3R, 5R)-5-methylpyrrolidine-3-ol moiety exhibited potent, nanomolar inhibition of multiple kinases, demonstrating a potential application in oncology. mdpi.com
Adamantane Spiro-3'-pyrrolidines Antiviral (Influenza A)N-methylation of the pyrrolidine nitrogen in a 2-(1-adamantyl)-2-methyl pyrrolidine derivative was found to be detrimental to anti-influenza A potency. nih.gov

Integration of Computational and Experimental Approaches for Rational Compound Design

The modern design of functional molecules, from catalysts to therapeutics, increasingly relies on the powerful synergy between computational modeling and experimental validation. nih.govresearchgate.net This integrated approach accelerates the discovery process, reduces costs, and allows for a more rational design of compounds with desired properties. nih.govscialert.net

In the context of pyrrolidine-based compounds, computational methods are used to predict a wide range of properties. Structure-based design and molecular docking can simulate how a pyrrolidine derivative might bind to a protein's active site, guiding the synthesis of more potent and selective inhibitors. scialert.netarabjchem.org For example, computational screening can help predict the kinase targets for a library of compounds, allowing researchers to prioritize synthetic efforts. scialert.net

Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to understand reaction mechanisms and predict the stability of different conformations or transition states. oup.com This is particularly valuable in the design of organocatalysts, where computational studies have successfully predicted that specific catalyst designs would be highly effective, a prediction subsequently confirmed by experimental synthesis and testing. acs.org

The experimental side of this integrated workflow involves the synthesis of the computationally designed compounds and their subsequent evaluation. nih.gov High-throughput screening methods can rapidly test the biological activity of newly synthesized molecules, providing crucial data to refine the computational models. nih.gov This iterative cycle of design, synthesis, and testing is a cornerstone of modern medicinal chemistry and materials science. nih.gov For example, an extensive SAR study on iGluR antagonists was made possible by developing an efficient C(sp³)–H activation synthesis strategy, which allowed for the creation of 40 new analogs for electrophysiological testing, ultimately leading to highly potent and selective compounds. nih.gov This demonstrates how advances in synthetic methodology enable the thorough experimental validation required for computationally-guided design.

Q & A

Q. Advanced

  • Molecular docking : Predict binding affinity to target proteins (e.g., enzymes or receptors) by analyzing interactions between the cyano group and active-site residues .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., methyl or cyclopropyl groups) with biological endpoints (e.g., antimicrobial or neuroprotective activity) using datasets from analogs like 4-Methylpyrrolidine and Cyclopropylamine .
  • ADMET profiling : Assess pharmacokinetic properties (e.g., solubility, metabolic stability) via tools like SwissADME .

What strategies resolve contradictions in reactivity data during the synthesis of this compound derivatives?

Q. Advanced

  • Reaction optimization : Screen solvents (e.g., DMF vs. toluene) and temperatures to reconcile divergent yields reported in literature. For example, microwave irradiation improves reproducibility in cyclization steps .
  • Catalyst selection : Address discrepancies in regioselectivity by testing transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling reactions .
  • In situ monitoring : Use techniques like FT-IR or HPLC to track intermediate formation and identify side reactions (e.g., nitrile hydrolysis) .

How can microwave-assisted synthesis improve the efficiency of preparing this compound-based heterocycles?

Q. Advanced

  • Reduced reaction time : Microwave heating accelerates cyclization steps (e.g., from 4 hours to 20 minutes) by enhancing energy transfer, as shown for pyridine-3-carbonitrile derivatives .
  • Solvent-free conditions : Minimize waste and purification steps, particularly for scale-up .
  • Improved selectivity : Controlled heating reduces byproducts (e.g., dimerization or over-alkylation) .

What are the key considerations in designing structure-activity relationship (SAR) studies for this compound analogs?

Q. Advanced

  • Substituent variation : Introduce functional groups (e.g., halogens, aryl rings) at the 3-position to modulate electronic and steric effects. For example, fluorinated analogs (e.g., 3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile) exhibit enhanced enzyme inhibition .
  • Chirality : Compare enantiomers (e.g., (3R,5R) vs. (3S,5S)) to identify stereospecific interactions with biological targets .
  • Bioisosteric replacement : Replace the cyano group with isosteres (e.g., carboxyl or tetrazole) to balance potency and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.